N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11004181 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity and Histone Deacetylase Inhibition
One significant application is in the field of cancer research, where derivatives of benzamide, such as MS-27-275, have been identified for their ability to inhibit histone deacetylase (HDA), leading to marked in vivo antitumor activity against human tumors. MS-27-275 induced hyperacetylation of nuclear histones in various tumor cell lines and inhibited the growth of tumor lines in mice that were not responsive to traditional antitumor agents like 5-fluorouracil, suggesting a novel chemotherapeutic strategy for cancers (A. Saito et al., 1999).
Dopamine D-2 Receptor Blockade
Another application is in neuroscience, specifically related to the development of antipsychotic agents. Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as dopamine D-2 receptor antagonists. These compounds, particularly the R enantiomers, showed significant potency as dopamine D-2 receptor blockers, suggesting potential as antipsychotic agents. The presence of fluorobenzyl groups contributed to the potency of these compounds, indicating the importance of fluorine substitution in enhancing receptor affinity (T. Högberg et al., 1991).
Organic Solar Cells
In materials science, N-(3-fluorobenzyl)-3-(1-pyrrolidinylsulfonyl)benzamide derivatives have been utilized in the development of non-fullerene acceptors for organic solar cells. Benzyl and fluorinated benzyl side chains, when attached to N-annulated perylene diimide dimers, have shown to significantly impact the efficiency of polymer-based organic solar cells. Power conversion efficiencies upwards of 5.8% were achieved, highlighting the role of fluorinated side chains in optimizing organic photovoltaic performance (M. Nazari et al., 2018).
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-7-3-5-14(11-16)13-20-18(22)15-6-4-8-17(12-15)25(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINDFAJEDDPZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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